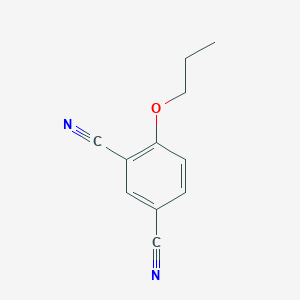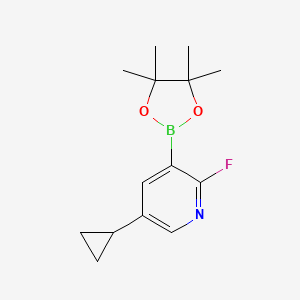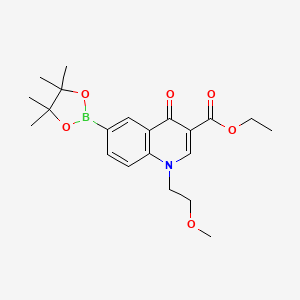
4-Propoxyisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxyisophthalonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a propoxy group attached to the isophthalonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyisophthalonitrile typically involves the reaction of isophthalonitrile with propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Isophthalonitrile+Propyl Alcohol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxyisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted isophthalonitriles.
Aplicaciones Científicas De Investigación
4-Propoxyisophthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of high-performance materials and resins
Mecanismo De Acción
The mechanism of action of 4-Propoxyisophthalonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of bioactive compounds. The propoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Isophthalonitrile: The parent compound without the propoxy group.
Phthalonitrile: Another isomer with different substitution patterns.
Terephthalonitrile: Similar structure but with different positioning of nitrile groups.
Uniqueness
4-Propoxyisophthalonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-propoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6H,2,5H2,1H3 |
Clave InChI |
KSXNPUVHMJJDNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)

![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)




![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)

![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)


